molecular formula C10H8BrN7S B5775660 1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole

1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole

Cat. No.: B5775660
M. Wt: 338.19 g/mol
InChI Key: GHHGJOFNKJYQRH-UHFFFAOYSA-N
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Description

This compound features a tetrazole core substituted at position 1 with a 4-bromophenyl group and at position 5 with a sulfanylmethyl group linked to a 4H-1,2,4-triazole ring. The tetrazole moiety contributes to metabolic stability and hydrogen-bonding capacity, while the bromophenyl group enhances lipophilicity and electronic effects.

Properties

IUPAC Name

1-(4-bromophenyl)-5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN7S/c11-7-1-3-8(4-2-7)18-9(14-16-17-18)5-19-10-12-6-13-15-10/h1-4,6H,5H2,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHGJOFNKJYQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CSC3=NC=NN3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzyl chloride with sodium azide to form 4-bromobenzyl azide. This intermediate is then reacted with thiourea to form the corresponding triazole derivative. Finally, the triazole derivative is cyclized with sodium nitrite under acidic conditions to yield the desired tetrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or thiol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The triazole and tetrazole rings are known to interact with metal ions, which can be crucial for the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole-Thiol Moieties

  • Compound A: (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol () Structural Differences: Replaces the tetrazole ring with a secondary alcohol and phenyl group. Activity: Exhibits antimicrobial properties due to the triazole-thiol group, but reduced metabolic stability compared to the tetrazole-containing target compound .
  • Compound B : 4-(4-Bromophenyl)-5-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione ()

    • Structural Differences : Features dual triazole rings with a thione group.
    • Activity : Higher molecular weight (521.45 g/mol) and enhanced antifungal activity, attributed to the additional triazole-thione motif .

Bromophenyl-Substituted Derivatives with Varied Cores

  • Compound C: 1-(4-Bromophenyl)-2-({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone () Structural Differences: Contains an ethanone linker and a 4-methylphenoxy group.
  • Compound D : 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol ()

    • Structural Differences : Substitutes the tetrazole with a thiophene ring.
    • Activity : Broader-spectrum antifungal activity (MIC = 8–32 µg/mL) but reduced thermal stability compared to the target compound .

Pyridine- and Heterocycle-Modified Analogues

  • Compound E: 2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone () Structural Differences: Incorporates a pyridine ring and methylphenyl group. Activity: Enhanced bioavailability due to the pyridine moiety but lower potency in antimicrobial assays .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₀H₈BrN₇S 353.19 Tetrazole, Triazolylsulfanyl
Compound A C₂₂H₁₉BrN₄OS 467.38 Triazole-thiol, Secondary alcohol
Compound B C₂₃H₁₇BrN₆S₂ 521.45 Dual triazole, Thione
Compound D C₁₃H₁₀BrN₃S₂ 352.27 Thiophene, Bromobenzyl

Biological Activity

1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action, supported by data tables and relevant case studies.

The compound features a tetrazole ring fused with a triazole moiety, which is known for its significant biological activities. The molecular formula is C11H10BrN5SC_{11}H_{10}BrN_5S, with a molecular weight of approximately 312.19 g/mol. Key physical properties include:

  • Density : 1.732 g/cm³
  • Boiling Point : 452.3 °C
  • Melting Point : 138 °C - 139 °C

Anticancer Activity

Research has shown that tetrazole derivatives exhibit potent anticancer activity by targeting microtubules and disrupting cell cycle progression. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tubulin polymerization.

Case Study: Microtubule Destabilization

A study demonstrated that certain tetrazole derivatives could effectively inhibit tubulin polymerization in cancer cell lines such as SGC-7901 and HeLa. The mechanism involved binding to tubulin and arresting cells in the G2/M phase of the cell cycle, leading to apoptosis .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 6SGC-79012.5Inhibits tubulin polymerization
Compound 31HeLa3.0Microtubule destabilizer

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Triazoles are known for their efficacy against various pathogens, including fungi and bacteria.

Research Findings

A review on the biological portfolio of tetrazoles highlighted their broad-spectrum antimicrobial activity. The presence of the bromophenyl group enhances the lipophilicity and membrane permeability of the compound, potentially increasing its effectiveness against microbial targets .

PathogenActivityReference
Candida albicansEffective at low concentrations
Staphylococcus aureusModerate inhibition observed

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Bromophenyl Group : Enhances interaction with biological targets.
  • Triazole Moiety : Contributes to the compound's ability to disrupt cellular processes.

Research indicates that modifications in the substituents on the triazole ring can significantly alter the potency and selectivity of these compounds against various cancer cell lines .

Q & A

What are the common synthetic routes for preparing 1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole?

Level: Basic
Answer:
The synthesis typically involves multi-step reactions:

Cyclization : Formation of the tetrazole ring via [2+3] cycloaddition between sodium azide and nitriles under acidic conditions .

Triazole Ring Formation : Hydrazine derivatives react with nitriles or carbonyl compounds to generate the 1,2,4-triazole moiety .

Thioether Linkage : A nucleophilic substitution reaction between a bromomethyl intermediate (e.g., 5-(bromomethyl)-1H-tetrazole) and 4H-1,2,4-triazole-3-thiol under basic conditions (e.g., K₂CO₃/DMF) .
Key Considerations : Purification via column chromatography and monitoring by TLC are critical to isolate intermediates.

How can regioselectivity challenges during alkylation of the tetrazole ring be addressed?

Level: Advanced
Answer:
Regioselectivity in alkylation (e.g., N1 vs. N2 substitution) is influenced by:

  • Reaction Conditions : Polar aprotic solvents (DMF, DMSO) favor N1-alkylation, while non-polar solvents may shift selectivity .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity and selectivity .
  • Monitoring : Use 1H^{1}\text{H} NMR to track substitution patterns. For example, N1-alkylated tetrazoles show distinct proton shifts compared to N2 isomers .
    Example : Benzylamine-mediated alkylation of 5-(4-bromophenyl)-1H-tetrazole predominantly yields the N1 product under optimized conditions .

What spectroscopic techniques are essential for characterizing this compound?

Level: Basic
Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns (e.g., bromophenyl protons at δ 7.4–7.6 ppm, triazole protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 377.03) .
  • IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 2550 cm⁻¹ (S-H stretch, if present) confirm functional groups .

How can contradictory data in reaction outcomes be resolved during synthesis?

Level: Advanced
Answer:
Unexpected products (e.g., isomerization or byproducts) require:

Mechanistic Analysis : Probe intermediates via quenching experiments or in-situ IR .

Computational Validation : DFT calculations predict thermodynamic stability of isomers .

Crystallography : Single-crystal X-ray diffraction definitively assigns structures .
Case Study : A 1998 study reported unexpected tetrazole ring opening under basic conditions, resolved via crystallographic analysis .

What methods are used to screen the biological activity of this compound?

Level: Basic
Answer:

  • Antimicrobial Assays : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or hMGL inhibition) quantify activity .

What mechanistic insights exist for its interaction with enzymes like hMGL?

Level: Advanced
Answer:

  • Active-Site Probes : Competitive inhibition studies using AM6701 (a triazole-based probe) reveal binding affinity via fluorescence quenching .
  • Kinetic Analysis : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .
  • Structural Modeling : Docking simulations (e.g., AutoDock Vina) predict binding poses within the hMGL catalytic pocket .

Which crystallographic tools are recommended for structural determination?

Level: Basic
Answer:

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) for small-molecule crystals .
  • Refinement : SHELXL refines atomic coordinates and thermal parameters .
  • Validation : WinGX suite checks for disorder and hydrogen bonding .

How are disordered structures resolved in crystallographic studies?

Level: Advanced
Answer:

  • Disorder Modeling : Split positions (e.g., for flexible sulfanyl groups) are refined with occupancy constraints .
  • Twinned Data : TWINLAW in SHELXL handles twinning, common in triazole derivatives .
  • Validation Tools : PLATON/ADDSYM ensures symmetry correctness .

What computational approaches predict biological activity?

Level: Advanced
Answer:

  • QSAR Models : Correlate substituent electronegativity (e.g., bromine) with antimicrobial activity .
  • Molecular Dynamics : Simulate ligand-receptor stability over 100 ns trajectories .
  • ADMET Prediction : SwissADME forecasts bioavailability and toxicity .

How do structural modifications influence activity in SAR studies?

Level: Advanced
Answer:

  • Halogen Substitution : Bromine enhances lipophilicity and target binding compared to chlorine .
  • Sulfanyl vs. Sulfonyl : Sulfonyl groups improve metabolic stability but reduce membrane permeability .
  • Steric Effects : Bulky tert-butyl groups in analogs decrease enzymatic inhibition due to steric hindrance .

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